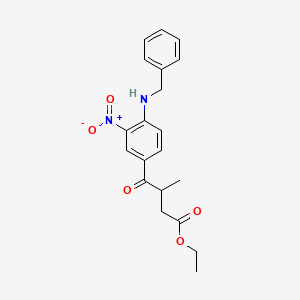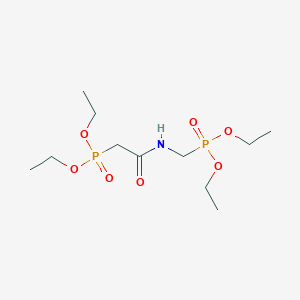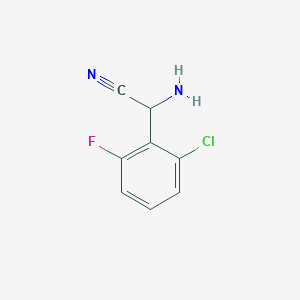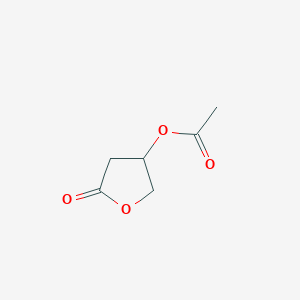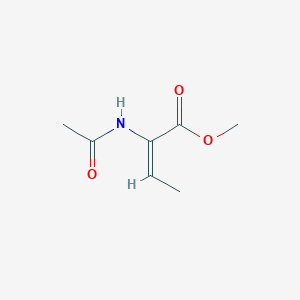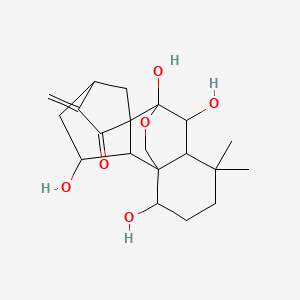
5-Fluoro-2-methyl-3-nitrobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-フルオロ-2-メチル-3-ニトロベンズアルデヒドは、分子式がC8H6FNO3である有機化合物です。ベンズアルデヒドの誘導体であり、ベンゼン環にフッ素原子、メチル基、およびニトロ基が付加されています。この化合物は、そのユニークな構造的特徴と反応性から、化学のさまざまな分野で注目されています。
2. 製法
合成経路と反応条件
5-フルオロ-2-メチル-3-ニトロベンズアルデヒドの合成は、通常、5-フルオロ-2-メチルベンズアルデヒドのニトロ化によって行われます。ニトロ化プロセスは、濃硝酸と硫酸の混合物を低温で用いて行うことができ、目的の位置にニトロ基が選択的に導入されます。
ニトロ化反応:
工業的製造方法
工業的な環境では、5-フルオロ-2-メチル-3-ニトロベンズアルデヒドの製造には、反応条件とスケーラビリティをよりよく制御するために、連続フロー反応器が使用される場合があります。自動化されたシステムの使用により、ニトロ化プロセスの効率と安全性を向上させることができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methyl-3-nitrobenzaldehyde typically involves the nitration of 5-Fluoro-2-methylbenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Nitration Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and scalability. The use of automated systems can enhance the efficiency and safety of the nitration process.
化学反応の分析
反応の種類
5-フルオロ-2-メチル-3-ニトロベンズアルデヒドは、さまざまな化学反応を受ける可能性があります。例として以下が挙げられます。
-
還元:
試薬: 一般的な還元剤には、パラジウム触媒を用いた水素ガスや、水素化ホウ素ナトリウムなどの化学還元剤があります。
生成物: ニトロ基の還元により、5-フルオロ-2-メチル-3-アミノベンズアルデヒドが生成されます。
-
酸化:
試薬: 過マンガン酸カリウムや三酸化クロムなどの強力な酸化剤。
生成物: 酸化により、カルボン酸やその他の酸化された誘導体が生成される可能性があります。
-
置換:
試薬: アミンやチオールなどの求核剤。
生成物: 置換反応により、ニトロ基を他の官能基に置き換えることができ、さまざまな誘導体が生成されます。
一般的な試薬と条件
還元: 活性炭担持パラジウム (Pd/C) 触媒を用いた水素ガス、またはエタノール中の水素化ホウ素ナトリウム。
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム、酢酸中の三酸化クロム。
置換: 塩基の存在下のアミンなどの求核剤、または穏やかな条件下でのチオール。
4. 科学研究への応用
5-フルオロ-2-メチル-3-ニトロベンズアルデヒドは、科学研究においていくつかの応用があります。
-
化学:
- より複雑な有機分子の合成における中間体として使用されます。
- フッ素化芳香族化合物の調製のためのビルディングブロックとして役立ちます。
-
生物学:
- 抗菌活性や抗がん活性など、潜在的な生物活性について調査されています。
- 芳香族アルデヒドを含む酵素触媒反応の研究に使用されます。
-
医学:
- 特に、有効性が向上し、副作用が軽減された新規医薬品の設計における薬物開発への潜在的な使用について検討されています。
-
工業:
- 特殊化学薬品や材料の生産に使用されます。
- 染料、顔料、およびその他の工業的に関連する化合物の合成に使用されます。
科学的研究の応用
5-Fluoro-2-methyl-3-nitrobenzaldehyde has several applications in scientific research:
-
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Serves as a building block for the preparation of fluorinated aromatic compounds.
-
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Used in the study of enzyme-catalyzed reactions involving aromatic aldehydes.
-
Medicine:
- Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and reduced side effects.
-
Industry:
- Utilized in the production of specialty chemicals and materials.
- Employed in the synthesis of dyes, pigments, and other industrially relevant compounds.
作用機序
5-フルオロ-2-メチル-3-ニトロベンズアルデヒドの作用機序は、その特定の用途によって異なります。生物系では、酵素や受容体に作用して、さまざまな生化学的効果をもたらす可能性があります。ニトロ基は、細胞成分と相互作用する反応性中間体を形成するために還元され、フッ素原子は化合物の親油性と代謝安定性に影響を与える可能性があります。
類似化合物との比較
類似化合物
5-フルオロ-2-ニトロベンズアルデヒド: メチル基がなく、反応性と物理的特性に影響を与える可能性があります。
2-メチル-3-ニトロベンズアルデヒド: フッ素原子がなく、電子効果と反応性に違いが生じます。
3-ニトロベンズアルデヒド: さまざまな研究で参照化合物として使用されている、フッ素基とメチル基がない単純な構造です。
独自性
5-フルオロ-2-メチル-3-ニトロベンズアルデヒドは、ベンゼン環にフッ素、メチル、およびニトロ基が組み合わさって存在するという点でユニークです。この組み合わせにより、明確な電子特性と立体特性が与えられ、合成と研究への応用に貴重な化合物となります。フッ素原子は化合物の安定性と反応性を向上させ、ニトロ基はさらなる化学修飾のための部位を提供します。
特性
分子式 |
C8H6FNO3 |
|---|---|
分子量 |
183.14 g/mol |
IUPAC名 |
5-fluoro-2-methyl-3-nitrobenzaldehyde |
InChI |
InChI=1S/C8H6FNO3/c1-5-6(4-11)2-7(9)3-8(5)10(12)13/h2-4H,1H3 |
InChIキー |
RUFNWXXFCIKZBX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bis(2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,4-diphenylcyclobutane-1,2-dicarboxylate](/img/structure/B12108749.png)

